1-(2-Nitropyridin-3-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one ring substituted with a nitropyridinyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidin-2-one ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for developing treatments for various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-Nitropyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the nitropyridinyl substitution, used in various synthetic applications.
3-Iodopyrroles: Compounds with similar structural motifs but different functional groups, used in drug synthesis and other applications
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-(2-nitropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9N3O3/c13-8-4-2-6-11(8)7-3-1-5-10-9(7)12(14)15/h1,3,5H,2,4,6H2 |
InChI Key |
BQKDHXSOUZUOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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